メフルシド
概要
説明
メフルシドは、浮腫や高血圧の治療に主に使用される利尿剤化合物です。これはバイエルAGによって開発されました。 そして、Baycaronという商品名で販売されています . メフルシドはスルホンアミド利尿薬のクラスに属し、フロセミドやチアジドと構造的に類似しています .
科学的研究の応用
Mefruside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the effects of sulfonamide diuretics. In biology, it is used to investigate the mechanisms of diuretic action and its effects on renal function. In medicine, mefruside is used to treat conditions like edema and hypertension . Additionally, it has applications in the pharmaceutical industry for the development of new diuretic drugs .
作用機序
メフルシドは、腎臓の遠位尿細管におけるチアジド感受性ナトリウム-塩化物共輸送体 (NCC) を阻害することによって効果を発揮します。 この阻害は、ナトリウムイオンと塩化物イオンの排泄増加につながり、利尿と血圧低下をもたらします . 含まれる分子標的と経路には、NCC と、腎臓におけるイオン輸送を調節する関連するシグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
Mefruside interacts with various enzymes and proteins in the body. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
Mefruside has a significant antihypertensive effect of its own, has an enhanced Na/K excretion ratio, and has a sustained action with slow onset . It is also known to have effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that Mefruside may increase the excretion rate of certain substances which could result in a lower serum level and potentially a reduction in efficacy .
Temporal Effects in Laboratory Settings
Mefruside is rapidly absorbed into plasma, with a mean half-life of 0.5 h . A 4-fold interindividual difference in elimination half-life was observed, ranging from 2.9–12.5 h . The urinary excretion rate of Mefruside also paralleled the plasma concentration curve .
Metabolic Pathways
Mefruside is involved in certain metabolic pathways. In four of the subjects, the concentrations of two active metabolites of Mefruside, 5-oxomefruside (mefruside-lactone) and its hydroxy carboxylic acid analogue, were also measured .
Transport and Distribution
Mefruside is distributed instantaneously between plasma and red cells . The concentration in red cells is about 30 times higher than in plasma, and the terminal decay is parallel to that in plasma .
準備方法
メフルシドの合成には、主要な中間体である4-クロロ-N-メチル-N-[(2-メチルテトラヒドロフラン-2-イル)メチル]ベンゼン-1,3-ジスルホンアミドの調製から始まるいくつかのステップが含まれます。 反応条件には、通常、ジメチルスルホキシド (DMSO) などの溶媒と触媒の使用が含まれ、反応を促進します . 工業生産方法は異なる場合がありますが、一般的には大規模生産のために最適化された同様の合成経路に従います。
化学反応の分析
メフルシドは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
メフルシドは、幅広い科学研究用途を持っています。化学では、スルホンアミド利尿薬の影響を調査するための基準化合物として使用されます。生物学では、利尿作用のメカニズムとその腎機能への影響を調査するために使用されます。 医学では、メフルシドは浮腫や高血圧などの状態の治療に使用されます . さらに、それは新しい利尿薬の開発のために製薬業界で用途があります .
類似化合物との比較
メフルシドは、フロセミドやヒドロクロロチアジドなどの他のスルホンアミド利尿剤に似ています。 それは、他の化合物とは異なる、テトラヒドロフラン環の存在による独特の構造的特徴を持っています。 この構造上の違いは、作用時間の延長やNa/K排泄比の増加など、独特の薬理学的特性に貢献しています . 類似の化合物には、フロセミド、ヒドロクロロチアジド、およびその他のチアジド様利尿薬が含まれます .
特性
IUPAC Name |
4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNOERSLNYGGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048844 | |
Record name | Mefruside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-27-9 | |
Record name | Mefruside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7195-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefruside [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefruside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13405 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mefruside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mefruside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEFRUSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mefruside?
A1: Mefruside is a diuretic that exerts its primary effect by inhibiting sodium reabsorption in the functional cortical diluting segment of the ascending limb of the loop of Henle and the distal nephron. [] This leads to increased excretion of sodium and chloride in the urine. [, , , ]
Q2: How does mefruside's mechanism of action differ from that of furosemide?
A2: While both mefruside and furosemide are diuretics, they differ in their effects on renal hemodynamics. Mefruside has been shown to increase renal vascular resistance and decrease renal blood flow, while furosemide decreases renal vascular resistance and increases renal blood flow. []
Q3: What is the impact of mefruside on blood pressure and how is it related to sodium sensitivity?
A3: Mefruside lowers blood pressure, particularly in individuals with high sodium sensitivity. [, ] It achieves this primarily by increasing sodium excretion, thereby making blood pressure less sensitive to sodium intake. [] This effect is more pronounced in patients whose blood pressure is initially sensitive to sodium. []
Q4: How does mefruside compare to spironolactone in terms of its effect on blood pressure, blood volume, and plasma renin activity?
A5: In a study comparing the two diuretics, spironolactone was found to induce greater reductions in blood pressure and blood volume, and a more pronounced increase in plasma renin activity compared to mefruside. [] This difference may be attributed to the distinct mechanisms of action and potencies of the two drugs. []
Q5: Can mefruside affect intracellular electrolyte concentrations?
A6: Yes, studies have shown that long-term treatment with mefruside in hypertensive patients can lead to a significant decrease in intracellular water content and an increase in intracellular sodium concentration in muscle tissue. [, ] These changes might be related to the drug's antihypertensive effect, but further research is needed to clarify this relationship. []
Q6: Is there information available on the material compatibility and stability of mefruside under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of mefruside. Therefore, detailed information about its material compatibility and stability under various conditions is not available in these papers.
Q7: Does mefruside exhibit any catalytic properties?
A7: Mefruside is primarily recognized for its diuretic action and is not reported to possess significant catalytic properties.
Q8: Has computational chemistry been employed to study mefruside?
A8: While the provided research does not delve into computational studies on mefruside specifically, it's worth noting that techniques like quantitative structure-activity relationship (QSAR) modeling can be used to understand the relationship between a drug's structure and its activity. Such approaches could be applied to mefruside in future research.
Q9: What is known about the stability of mefruside formulations and strategies to enhance its solubility or bioavailability?
A9: The research primarily focuses on mefruside's clinical effects and does not provide detailed information on the stability of its formulations or specific strategies employed to enhance its solubility or bioavailability.
Q10: Is there information available on SHE (Safety, Health, and Environment) regulations pertaining to mefruside?
A10: The provided research articles primarily focus on the pharmacological and clinical aspects of mefruside. As a result, they do not offer detailed insights into the specific SHE regulations governing the drug.
Q11: What is the duration of action of mefruside?
A14: Mefruside has a relatively long duration of action, with its diuretic effect extending for approximately 20 hours after a single oral dose. []
Q12: What are the long-term effects of mefruside treatment?
A16: Long-term treatment with mefruside has been associated with a decrease in serum potassium levels and an increase in serum uric acid levels. [, ]
Q13: Has mefruside been investigated in animal models of hypertension?
A17: Yes, studies using spontaneously hypertensive rats (SHR) have been conducted to evaluate the effects of mefruside on blood pressure and other parameters. []
Q14: Are there specific drug delivery strategies being explored to enhance the targeted delivery of mefruside?
A14: The provided research focuses on the clinical application and effects of mefruside and does not delve into specific drug delivery strategies for the compound.
Q15: Have any biomarkers been identified to predict the efficacy of mefruside or monitor treatment response?
A15: The research articles provided do not delve into the identification of specific biomarkers for predicting mefruside efficacy or monitoring treatment response.
Q16: What analytical methods have been used to determine mefruside concentrations in biological samples?
A23: Gas chromatography-mass spectrometry (GC-MS) has been used to detect and quantify mefruside and its metabolites in blood plasma and urine. [, ] This method allows for sensitive and specific analysis of the drug in biological matrices.
Q17: Is there information available regarding the environmental impact and degradation of mefruside?
A17: The provided research articles primarily focus on the pharmacological and clinical aspects of mefruside. Therefore, they do not offer detailed insights into its environmental impact or degradation pathways.
Q18: Are there studies on the dissolution rate and solubility of mefruside in various media and their impact on its bioavailability?
A18: The research does not offer detailed insights into the dissolution rate and solubility of mefruside in various media and their impact on its bioavailability.
Q19: What measures are taken to ensure the quality and consistency of mefruside during manufacturing?
A19: The provided research focuses on the pharmacological and clinical aspects of mefruside and does not provide specific information about quality control measures employed during its manufacturing.
Q20: Is there evidence that mefruside elicits an immune response?
A20: The research primarily focuses on the pharmacological and clinical aspects of mefruside and does not include information about its potential immunogenicity.
Q21: Does mefruside interact with drug transporters or affect drug-metabolizing enzymes?
A21: While the provided research doesn't extensively detail specific interactions, it's important to note that mefruside, like many drugs, could potentially interact with drug transporters or influence drug-metabolizing enzymes. Further research would be needed to characterize any such interactions.
Q22: What is known about the biocompatibility and biodegradability of mefruside?
A22: The research primarily focuses on the pharmacological and clinical aspects of mefruside. Consequently, it doesn't offer specific details about its biocompatibility or biodegradability.
Q23: Are there alternative drugs with similar mechanisms of action to mefruside?
A30: Yes, there are other diuretic drugs available that share similarities in their mechanisms of action with mefruside. These include other thiazide diuretics and loop diuretics. [, , ]
Q24: What are some essential resources for researchers studying mefruside and similar compounds?
A24: Key resources for researchers investigating mefruside and related compounds include access to scientific databases like PubMed and Semantic Scholar, research laboratories equipped for analytical chemistry techniques (e.g., GC-MS, HPLC), and collaborations with clinicians or institutions conducting clinical trials.
Q25: How has the research on mefruside contributed to the broader field of hypertension management?
A32: Research on mefruside has added to the understanding of diuretics in hypertension management, particularly their impact on sodium sensitivity and blood pressure regulation. [, ] It highlights the importance of individualized treatment approaches considering factors like patient characteristics and potential long-term metabolic effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。